![molecular formula C14H21N3OS B5762081 N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as MET, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
科学的研究の応用
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurological disorders, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been investigated for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease. In cardiovascular diseases, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to possess anti-inflammatory and anti-atherogenic properties, making it a potential therapeutic agent for the treatment of atherosclerosis.
作用機序
The mechanism of action of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell growth. Additionally, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce oxidative stress by scavenging free radicals. Additionally, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of using N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to be stable under various conditions, making it a suitable compound for use in various assays and experiments. However, one limitation of using N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its relatively low solubility, which may limit its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, including its potential use in combination with other anti-cancer agents, its use in drug delivery systems, and its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and to identify potential biomarkers for its therapeutic efficacy. Overall, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea shows great promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction of 2-methylphenylisothiocyanate with 4-morpholineethanamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
1-(2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-12-4-2-3-5-13(12)16-14(19)15-6-7-17-8-10-18-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWNDYGWNFIYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

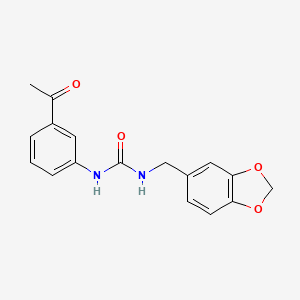
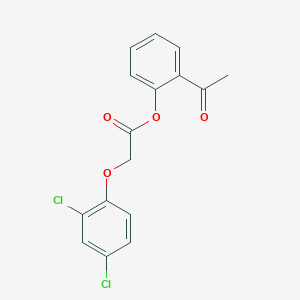
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
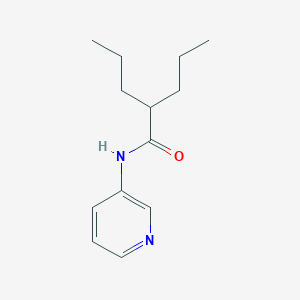
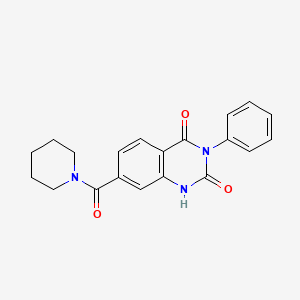
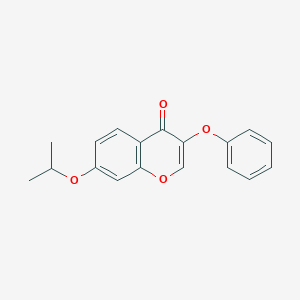
![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
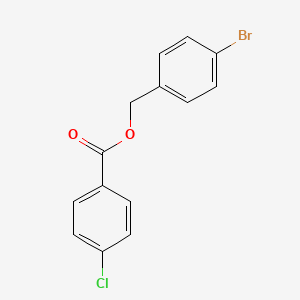
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
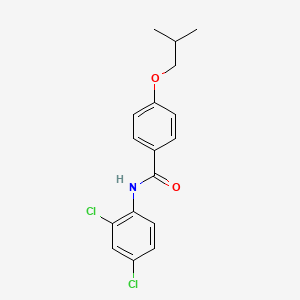
![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)